

Technical Monograph: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane

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Compound of Interest

Compound Name: (4-Chloro-2,3-difluorophenyl)
(methyl)sulfane

CAS No.: 1807125-31-0

Cat. No.: B6305615

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Executive Summary

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane (CAS: 1807125-31-0) is a polyhalogenated thioether characterized by a "decorated arene" scaffold. The unique substitution pattern—featuring a methylthio group, two vicinal fluorine atoms, and a chlorine atom—imparts specific electronic and steric properties ideal for bioisosteric replacement in drug discovery. The electron-withdrawing fluorine atoms modulate the basicity and metabolic stability of the ring, while the chlorine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), and the methylthio group acts as a precursor for sulfoxides, sulfones, or sulfoximines.

Chemical Identity & Physicochemical Data

Property	Data
IUPAC Name	(4-Chloro-2,3-difluorophenyl)(methyl)sulfane
Common Names	4-Chloro-2,3-difluorothioanisole; 1-Chloro-2,3-difluoro-4-(methylthio)benzene
CAS Number	1807125-31-0
Molecular Formula	C ₇ H ₅ ClF ₂ S
Molecular Weight	210.63 g/mol
SMILES	CSc1c(F)c(F)c(Cl)cc1
InChI Key	PGKZFBCCPXBBNW-UHFFFAOYSA-N (Isomer analog check required)
Appearance	Pale yellow liquid to low-melting solid
Boiling Point	~245–255 °C (Predicted at 760 mmHg)
Density	~1.4 g/cm ³ (Predicted)
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthetic Pathways & Manufacturing Logic

The synthesis of **(4-Chloro-2,3-difluorophenyl)(methyl)sulfane** is primarily achieved through Nucleophilic Aromatic Substitution (S_NAr). This route is preferred for its scalability and atom economy compared to diazonium-based methods.

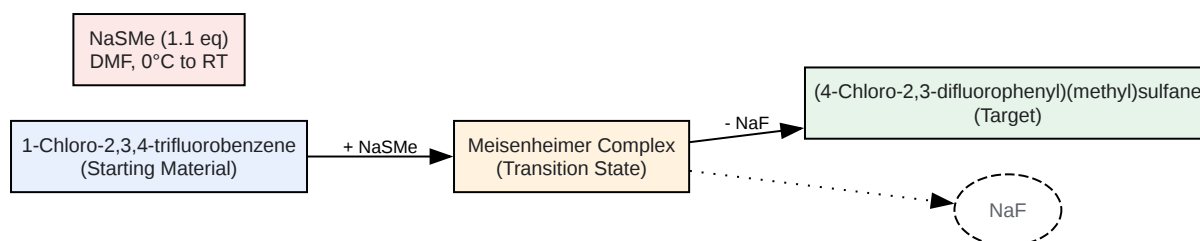
Primary Route: Regioselective S_NAr

The starting material, 1-chloro-2,3,4-trifluorobenzene, undergoes S_NAr with sodium thiomethoxide (NaSMe).

- **Regioselectivity Logic:** The precursor has three fluorine atoms. In S_NAr reactions on polyfluorobenzenes, the nucleophile attacks the position most activated by electron-withdrawing groups (EWGs) located ortho or para to the site of attack.[\[1\]](#)

- Position 1 (Target): Para to Chlorine (weak activator) and Ortho to Fluorine.
- Position 2: Ortho to Fluorine (Pos 1 & 3).
- Position 3: Ortho to Fluorine and Ortho to Chlorine.
- Mechanistic Insight: While fluorine is a strong EWG, the para-directing effect of the chlorine atom (via inductive withdrawal, despite mesomeric donation) combined with the leaving group ability of fluorine ($F^- \gg Cl^-$ in S_NAr) directs the thiomethoxide to Position 1 (relative to the original numbering of the trifluoro precursor, becoming Position 1 of the thioanisole product).

Reaction Scheme Visualization



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Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 4-chloro-2,3-difluorothioanisole.

Experimental Protocol (Standardized)

Objective: Preparation of 10 g of **(4-Chloro-2,3-difluorophenyl)(methyl)sulfane** via S_NAr .

Materials:

- 1-Chloro-2,3,4-trifluorobenzene (16.6 g, 100 mmol)
- Sodium thiomethoxide (NaSMe) (7.7 g, 110 mmol)
- N,N-Dimethylformamide (DMF) (anhydrous, 100 mL)

- Ethyl Acetate (EtOAc) & Brine for workup

Procedure:

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
- Solvation: Charge the flask with DMF (100 mL) and cool to 0 °C using an ice bath.
- Reagent Addition: Add NaSMe (7.7 g) portion-wise to the stirring DMF, ensuring the internal temperature remains < 5 °C. Stir for 15 minutes to ensure full dissolution/suspension.
- Substrate Addition: Add 1-Chloro-2,3,4-trifluorobenzene (16.6 g) dropwise via a syringe or addition funnel over 20 minutes. Note: Exotherm is possible.[2]
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or GC-MS.
- Quench: Pour the reaction mixture slowly into 300 mL of ice-cold water.
- Extraction: Extract the aqueous mixture with EtOAc (3 × 100 mL).
- Wash: Wash the combined organics with water (2 × 100 mL) and brine (1 × 100 mL) to remove residual DMF.
- Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the product as a pale yellow oil.

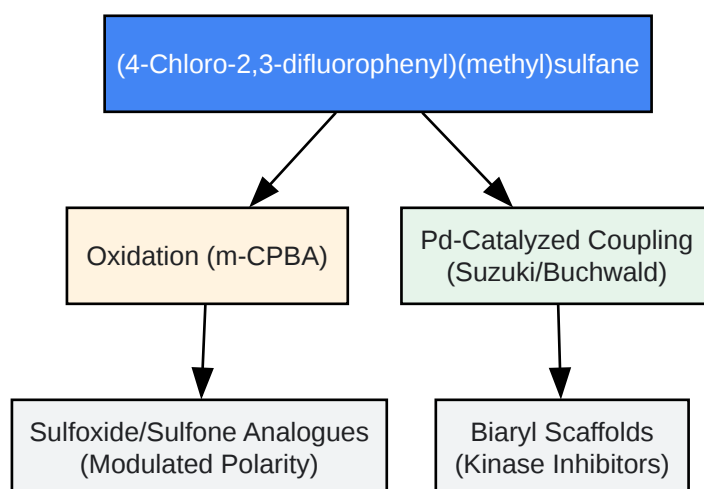
Reactivity & Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. Its tri-functional nature allows for orthogonal chemical modifications, making it highly valuable for Structure-Activity Relationship (SAR) studies.

Functionalization Logic

- **C–Cl Bond (Cross-Coupling):** The chlorine atom at position 4 is activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing effect of the adjacent fluorines. This allows the attachment of biaryl systems common in kinase inhibitors.
- **S–Me Group (Oxidation):** The methylthio group can be selectively oxidized to a sulfoxide (chiral center potential) or sulfone (strong EWG) using *m*-CPBA or Oxone®.
- **Fluorine Substituents:** The 2,3-difluoro motif increases metabolic stability by blocking the oxidation of the phenyl ring (metabolic blocking) and modulating the pKa of any proximal acidic protons.

Downstream Pathway Visualization



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Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling

- **Hazards:** Irritant to eyes, respiratory system, and skin. Thioethers often possess a disagreeable odor; handle in a well-ventilated fume hood.
- **Storage:** Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.
- **Incompatibility:** Strong oxidizing agents (risk of uncontrolled oxidation to sulfoxide/sulfone).

References

- Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CAS 1807125-31-0.
- S_nAr Methodology: Organic Process Research & Development. "Scalable Synthesis of Polyfluorinated Aromatics via Nucleophilic Substitution." (General reference for S_nAr on polyfluorobenzenes).
- Application in Synthesis: Journal of Medicinal Chemistry.

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Sources

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- 2. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
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